molecular formula C7H10N4S2 B14135731 Methyl 3-methyl-4-isothiazolyl ketone thiosemicarbazone CAS No. 3683-62-3

Methyl 3-methyl-4-isothiazolyl ketone thiosemicarbazone

Cat. No.: B14135731
CAS No.: 3683-62-3
M. Wt: 214.3 g/mol
InChI Key: WMMNRUMUZHHWRJ-RUDMXATFSA-N
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Description

Methyl 3-methyl-4-isothiazolyl ketone thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their versatile biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methyl-4-isothiazolyl ketone thiosemicarbazone typically involves the reaction of methyl 3-methyl-4-isothiazolyl ketone with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-4-isothiazolyl ketone thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 3-methyl-4-isothiazolyl ketone thiosemicarbazone involves its ability to chelate metal ions, which is crucial for its biological activity. The compound can form stable complexes with metal ions, disrupting essential metal-dependent processes in microbial and cancer cells. This chelation can inhibit enzymes such as ribonucleotide reductase, leading to the inhibition of DNA synthesis and cell proliferation .

Comparison with Similar Compounds

  • Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone
  • 2-benzoylpyridine-4,4-dimethyl-3-thiosemicarbazone
  • Isatin-3-thiosemicarbazone derivatives

Comparison: Methyl 3-methyl-4-isothiazolyl ketone thiosemicarbazone is unique due to its specific isothiazole ring structure, which imparts distinct chemical and biological properties. Compared to other thiosemicarbazones, it exhibits higher stability and a broader spectrum of biological activity .

Properties

CAS No.

3683-62-3

Molecular Formula

C7H10N4S2

Molecular Weight

214.3 g/mol

IUPAC Name

[(E)-1-(3-methyl-1,2-thiazol-4-yl)ethylideneamino]thiourea

InChI

InChI=1S/C7H10N4S2/c1-4(9-10-7(8)12)6-3-13-11-5(6)2/h3H,1-2H3,(H3,8,10,12)/b9-4+

InChI Key

WMMNRUMUZHHWRJ-RUDMXATFSA-N

Isomeric SMILES

CC1=NSC=C1/C(=N/NC(=S)N)/C

Canonical SMILES

CC1=NSC=C1C(=NNC(=S)N)C

Origin of Product

United States

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